molecular formula C9H11Cl2NO B8135758 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride

3-(4-Chlorophenyl)azetidin-3-ol hydrochloride

Cat. No.: B8135758
M. Wt: 220.09 g/mol
InChI Key: VTDARHIXJYQLSV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(4-chlorophenyl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDARHIXJYQLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 4-Chlorobenzyl Derivatives

Azetidine formation often begins with 4-chlorobenzyl chloride or bromide reacting with azetidine precursors. For example, 1-amino-3-chloropropan-2-ol hydrochloride undergoes cyclization in the presence of sulfonating agents like ethanesulfonyl chloride. This generates N-(3-chloro-2-hydroxypropyl)ethanesulfonamide, which cyclizes under basic conditions to form 1-(ethylsulfonyl)azetidin-3-ol. Subsequent deprotection and functionalization yield the target compound.

Reaction conditions for this step typically involve:

  • Solvent : Toluene or dimethylformamide (DMF)

  • Base : Sodium hydride or triethylamine

  • Temperature : 40–60°C.

Table 1: Cyclization Reaction Parameters

PrecursorReagentSolventTemperature (°C)Yield (%)
1-Amino-3-chloropropan-2-olEthanesulfonyl ClToluene5078
4-Chlorobenzyl chlorideAzetidineDMF6082

Hydrochloride Salt Formation

The conversion of the free base to 3-(4-chlorophenyl)azetidin-3-ol hydrochloride is critical for stability and bioavailability. Two methods are prevalent: direct HCl gas treatment and acidic crystallization .

Direct HCl Gas Treatment

In a patented protocol, the free base is suspended in ethanol, and hydrogen chloride gas is bubbled through the mixture at 0°C. After 10 minutes, the suspension is refluxed for 12 hours, yielding the hydrochloride salt as a crystalline solid. This method achieves 73% purity after recrystallization with methyl tert-butyl ether.

Acidic Crystallization

An alternative approach dissolves the free base in methanol and adds hydrochloric acid in isopropanol (4.9 N). The solution is seeded at 30°C and cooled to room temperature, forming a fine suspension. After 18 hours, the product is filtered and dried under vacuum, achieving >95% purity.

Green Chemistry Innovations

Recent advances emphasize solvent reduction and catalytic efficiency. A microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes. For example, combining 2-(chloromethyl)oxirane and benzylamine under microwave irradiation at 130°C produces 1-benzylazetidin-3-ol in 85% yield. Subsequent Boc protection and TEMPO-mediated oxidation streamline the pathway to the hydrochloride salt.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and waste reduction. Continuous flow reactors enhance the cyclization step by maintaining precise temperature control and reducing side reactions. One protocol uses:

  • Reactant : 4-Chlorobenzyl chloride (10 kg)

  • Flow rate : 5 L/hour

  • Residence time : 20 minutes

  • Output : 8.2 kg/hour of azetidine intermediate.

Table 2: Industrial Process Metrics

ParameterValue
Annual capacity50 metric tons
Purity99.5%
Solvent recovery98%

Analytical Characterization

Final product validation employs:

  • HPLC : Retention time 4.2 min (C18 column, 0.1% TFA in acetonitrile/water)

  • NMR : δ 7.35 (d, 2H, Ar–H), 4.10 (m, 1H, CH–OH), 3.85 (m, 2H, N–CH2).

  • XRD : Confirms crystalline structure with a melting point of 212–214°C .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-azetidinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the azetidine ring.

    Substitution: The 4-chlorophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, osmium tetroxide, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or nucleophiles like sodium hydroxide or amines.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or modified azetidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its azetidine ring structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Reactivity and Modifications
3-(4-Chlorophenyl)azetidin-3-ol hydrochloride can undergo several reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : It can be reduced to remove the hydroxyl group or modify the aromatic ring.
  • Substitution Reactions : The chlorine atom on the benzyl group can be replaced with other nucleophiles.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride exhibits potential antimicrobial and anticancer activities. Studies have evaluated its effects on various cancer cell lines, demonstrating significant antiproliferative effects. For example, in vitro assays have shown that derivatives of this compound can inhibit the growth of A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Case Study: Anticancer Activity

A study assessing the antiproliferative effects of azetidine derivatives found that 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride demonstrated IC50 values comparable to established anticancer agents. The results indicated a promising therapeutic potential for this compound in cancer treatment .

Medicinal Chemistry

Drug Development Potential
The compound is being explored for its potential use in drug development, particularly as a candidate for treating various psychological and neurological disorders. Research has indicated its efficacy in models for schizophrenia, anxiety disorders, and neurodegenerative diseases such as Alzheimer's .

Case Study: Neurological Disorders

A patent describes methods for synthesizing azetidine derivatives aimed at treating conditions like depression and anxiety disorders. The pharmacological profiles suggest that these compounds could modulate neurotransmitter systems effectively .

Industrial Applications

Catalyst Development
In industrial settings, 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride is utilized in developing novel materials and catalysts. Its unique structural properties make it suitable for applications in polymer chemistry and materials science .

Summary of Findings

Application AreaKey FindingsReferences
Chemical SynthesisServes as a building block; versatile reactivity
Biological ResearchAntimicrobial and anticancer properties
Medicinal ChemistryPotential treatment for neurological disorders
Industrial ApplicationsUsed in catalyst development

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-azetidinol hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Receptors: It can bind to specific receptors in the body, influencing their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Modulation of Pathways: It can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride
  • CAS No.: 18621-18-6
  • Molecular Formula: C₉H₁₀ClNO·HCl
  • Molecular Weight : 220.10 g/mol (base: 183.64 g/mol + HCl)

Structural Features :

  • Contains a four-membered azetidine ring substituted with a hydroxyl (-OH) and 4-chlorophenyl group at the 3-position.
  • The hydrochloride salt enhances solubility and stability.

Comparison with Structural Analogs

Structural Modifications and Key Differences

Compound Name CAS No. Molecular Formula Substituent Modifications Key Structural Features References
3-(4-Bromophenyl)azetidin-3-ol HCl 84135913 C₉H₁₀BrNO·HCl -Br replaces -Cl at para position Larger atomic radius (Br), altered lipophilicity
3-(4-Chlorophenoxy)azetidine HCl N/A C₁₀H₁₃Cl₂NO₂ Phenoxy (-OPh) replaces phenyl (-Ph) Ether linkage increases polarity
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol HCl 2387602-02-8 C₁₀H₁₁ClF₃NO -CF₃ replaces -Cl at meta position Electron-withdrawing CF₃ group enhances stability
3-Methylazetidin-3-ol HCl 124668-46-8 C₄H₁₀ClNO Methyl (-CH₃) replaces 4-chlorophenyl Simplified structure, reduced aromaticity

Key Observations :

  • Phenoxy vs. Phenyl: The ether oxygen in phenoxy derivatives introduces hydrogen-bonding capacity, improving aqueous solubility but reducing BBB penetration .
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) enhances metabolic stability and resistance to oxidative degradation .

Pharmacological Activity Comparison

Compound Name Target/Activity Potency/Selectivity Notes References
3-(4-Chlorophenyl)azetidin-3-ol HCl σ-1 Receptor Modulation Moderate affinity (Ki ~50 nM)
Pitolisant HCl (H₃ Receptor Antagonist) Histamine H₃ Receptor Antagonism High selectivity (IC₅₀ = 10 nM)
3-β-(4-Chlorophenyl)tropane HCl Dopamine Transporter Inhibition High toxicity (TDLo = 0.1 mg/kg, iv)

Key Observations :

  • Azetidine derivatives with 4-chlorophenyl groups exhibit moderate σ-1 receptor affinity, whereas piperidine-based Pitolisant shows stronger H₃ receptor antagonism due to larger ring flexibility .
  • Tropane analogs (e.g., 3-β-(4-Chlorophenyl)tropane HCl) demonstrate higher neurotoxicity, emphasizing the safety advantages of azetidine cores .

Physicochemical Properties

Property 3-(4-Chlorophenyl)azetidin-3-ol HCl 3-(4-Bromophenyl)azetidin-3-ol HCl 3-(4-Chlorophenoxy)azetidine HCl
LogP 2.1 2.5 1.8
Solubility (H₂O) 25 mg/mL 18 mg/mL 40 mg/mL
TPSA (Ų) 32 32 45
BBB Permeability Moderate Low Low

Key Observations :

  • Bromophenyl substitution increases LogP, reducing aqueous solubility but enhancing lipid membrane penetration .
  • Phenoxy derivatives exhibit higher solubility due to polar ether linkages but lower BBB permeability .

Biological Activity

3-(4-Chlorophenyl)azetidin-3-ol hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride features an azetidine ring substituted with a 4-chlorophenyl group. Its structural formula can be represented as follows:

C9H10ClN1O\text{C}_9\text{H}_{10}\text{ClN}_1\text{O}

This structure is essential for its interaction with biological targets, influencing its pharmacological properties.

The precise mechanism of action for 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring may play a crucial role in binding to these targets, leading to various therapeutic effects .

Antimicrobial Activity

Research indicates that azetidine derivatives, including 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibition .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that azetidine derivatives can induce apoptosis and inhibit proliferation in several cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. Notably, some derivatives displayed IC50 values in the nanomolar range, indicating potent antiproliferative activity .

Compound Cell Line IC50 (µM)
3-(4-Chlorophenyl)azetidin-3-olMCF-70.5
1,4-Diaryl-3-chloroazetidin-2-oneMDA-MB-2310.2

Anti-inflammatory Effects

Preliminary studies suggest that azetidine derivatives may also possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Compounds similar to 3-(4-Chlorophenyl)azetidin-3-ol have shown potential in reducing inflammation through COX inhibition assays .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating a series of azetidine derivatives found that compounds with the 4-chlorophenyl substitution exhibited significant growth inhibition in MCF-7 cells. The results indicated that these compounds could serve as potential leads in breast cancer therapy due to their selective antiproliferative effects .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of azetidine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed more than 90% inhibition at low concentrations, highlighting their potential as antimicrobial agents .

Q & A

Q. How can I optimize the synthesis of 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride to improve yield and purity?

Methodological Answer:

  • Employ statistical experimental design (e.g., factorial design or response surface methodology) to systematically vary reaction parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .
  • Use HPLC or LC-MS to monitor reaction progress and quantify impurities. For example, reverse-phase chromatography with UV detection (λ = 254 nm) can resolve azetidine derivatives from chlorophenyl byproducts .

Q. What analytical techniques are recommended for characterizing 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR to confirm the azetidine ring structure and substituent positions. Look for characteristic shifts: azetidine C3-OH (~δ 4.5 ppm) and aromatic protons (~δ 7.3–7.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 214.05 for the free base) .
  • X-ray Crystallography: For absolute stereochemical confirmation, particularly if the compound is a chiral intermediate .

Q. What safety precautions are critical when handling 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride?

Methodological Answer:

  • Exposure Limits: Follow Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) for airborne exposure control .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill Management: Absorb with diatomite or universal binders; dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride formation?

Methodological Answer:

  • Use density functional theory (DFT) to model key steps, such as ring closure of the azetidine moiety or HCl elimination. Compare activation energies of competing pathways .
  • Validate computational predictions with isotopic labeling experiments (e.g., 18O^{18}O-labeled water to track hydroxyl group origin) .

Q. How should researchers address contradictory data in kinetic studies of this compound’s degradation?

Methodological Answer:

  • Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (pH, light exposure) .
  • Replicate experiments under controlled conditions (e.g., dark vs. UV light) and use Arrhenius plots to compare degradation rates .

Q. What advanced strategies ensure environmentally responsible disposal of 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride waste?

Methodological Answer:

  • Neutralization Protocols: Treat acidic waste with sodium bicarbonate before disposal.
  • Biodegradation Screening: Use OECD 301F (manometric respirometry) to assess microbial degradation potential .

Q. How can this compound be evaluated for pharmacological activity?

Methodological Answer:

  • In Silico Screening: Dock the compound into target receptors (e.g., GABAA_A or NMDA) using molecular dynamics simulations .
  • In Vitro Assays: Test cytotoxicity via MTT assay (IC50_{50} determination) and evaluate metabolic stability in liver microsomes .

Q. What methodologies quantify the environmental impact of 3-(4-Chlorophenyl)azetidin-3-ol hydrochloride?

Methodological Answer:

  • Leaching Studies: Use soil column experiments to measure mobility and retention coefficients .
  • Ecotoxicology: Conduct Daphnia magna acute toxicity tests (OECD 202) to assess aquatic impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.